2-({4-oxo-6-[(4-oxopiperidin-1-yl)methyl]-4H-pyran-3-yl}oxy)-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-({4-oxo-6-[(4-oxopiperidin-1-yl)methyl]-4H-pyran-3-yl}oxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a pyran ring, a piperidine moiety, and a trifluoromethyl-substituted phenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-oxo-6-[(4-oxopiperidin-1-yl)methyl]-4H-pyran-3-yl}oxy)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable diene and a carbonyl compound under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the trifluoromethyl-substituted phenyl group to the pyran ring.
Final Assembly: The final step involves the formation of the acetamide linkage through an amidation reaction, typically using an amine and an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-({4-oxo-6-[(4-oxopiperidin-1-yl)methyl]-4H-pyran-3-yl}oxy)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme-substrate interactions, receptor binding, and other biochemical processes. Its structural features make it a potential candidate for drug discovery and development.
Medicine
In medicinal chemistry, 2-({4-oxo-6-[(4-oxopiperidin-1-yl)methyl]-4H-pyran-3-yl}oxy)-N-[3-(trifluoromethyl)phenyl]acetamide could be investigated for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-({4-oxo-6-[(4-oxopiperidin-1-yl)methyl]-4H-pyran-3-yl}oxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-({4-oxo-6-[(4-oxopiperidin-1-yl)methyl]-4H-pyran-3-yl}oxy)-N-[4-(trifluoromethyl)phenyl]acetamide
- 2-({4-oxo-6-[(4-oxopiperidin-1-yl)methyl]-4H-pyran-3-yl}oxy)-N-[3-(difluoromethyl)phenyl]acetamide
- 2-({4-oxo-6-[(4-oxopiperidin-1-yl)methyl]-4H-pyran-3-yl}oxy)-N-[3-(trifluoromethyl)benzyl]acetamide
Uniqueness
The uniqueness of 2-({4-oxo-6-[(4-oxopiperidin-1-yl)methyl]-4H-pyran-3-yl}oxy)-N-[3-(trifluoromethyl)phenyl]acetamide lies in its specific combination of functional groups and structural features. The presence of the trifluoromethyl-substituted phenyl group, along with the pyran and piperidine moieties, imparts unique chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C20H19F3N2O5 |
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Molecular Weight |
424.4 g/mol |
IUPAC Name |
2-[4-oxo-6-[(4-oxopiperidin-1-yl)methyl]pyran-3-yl]oxy-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H19F3N2O5/c21-20(22,23)13-2-1-3-14(8-13)24-19(28)12-30-18-11-29-16(9-17(18)27)10-25-6-4-15(26)5-7-25/h1-3,8-9,11H,4-7,10,12H2,(H,24,28) |
InChI Key |
NENNDOLUDQESRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)CC2=CC(=O)C(=CO2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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